Cas no 2229499-89-0 (methyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate)

methyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate structure
2229499-89-0 structure
Product Name:methyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate
CAS No:2229499-89-0
MF:C12H16O4
MW:224.253044128418
CID:6027963
PubChem ID:165973525
Update Time:2025-07-18

methyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate
    • EN300-1766078
    • 2229499-89-0
    • Inchi: 1S/C12H16O4/c1-8-6-9(15-2)4-5-10(8)11(13)7-12(14)16-3/h4-6,11,13H,7H2,1-3H3
    • InChI Key: JRPWDUYPSFMNSR-UHFFFAOYSA-N
    • SMILES: OC(CC(=O)OC)C1C=CC(=CC=1C)OC

Computed Properties

  • Exact Mass: 224.10485899g/mol
  • Monoisotopic Mass: 224.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.8Ų

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Additional information on methyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate

Professional Introduction to Methyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate (CAS No. 2229499-89-0)

Methyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate, identified by its CAS number 2229499-89-0, is a compound of significant interest in the field of chemical and biomedical research. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in various scientific domains, particularly in the development of novel pharmaceuticals and agrochemicals. The molecular structure of this ester derivative consists of a hydroxy group and a phenyl ring substituted with methoxy and methyl groups, which contribute to its distinct chemical properties and reactivity.

The synthesis and characterization of methyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate have been subjects of extensive study in recent years. Researchers have been exploring its synthetic pathways, aiming to optimize yield and purity while minimizing environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its molecular structure and confirm its identity. These analytical methods are crucial for ensuring the compound's integrity throughout the synthesis process.

One of the most compelling aspects of methyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate is its potential role as a precursor in the synthesis of biologically active molecules. The presence of both hydroxyl and ester functional groups makes it a versatile intermediate that can be modified through various chemical reactions. For instance, it can undergo esterification, hydrolysis, or oxidation reactions, enabling the creation of a wide range of derivatives with tailored properties. This flexibility has made it a valuable asset in drug discovery efforts.

In recent years, there has been growing interest in the development of natural product-inspired compounds, which often exhibit significant biological activity. The structural motif found in methyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate bears resemblance to several known natural products, suggesting that it may possess similar pharmacological properties. Preliminary studies have hinted at its potential anti-inflammatory, antimicrobial, and antioxidant activities. These findings have spurred further investigation into its biological effects and mechanisms of action.

The pharmacokinetic profile of methyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its therapeutic potential. Computational modeling techniques have been increasingly used to predict these properties based on the compound's structure. These models help researchers identify promising candidates for further development while reducing the need for extensive experimental testing.

Moreover, the agrochemical industry has shown interest in methyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate due to its potential as a precursor for novel pesticides and herbicides. The unique combination of functional groups in this compound allows for the design of molecules that can interact selectively with target organisms, minimizing environmental impact. This aligns with the global push towards sustainable agricultural practices and the development of greener chemical solutions.

The role of computational chemistry in the study of methyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate cannot be overstated. Advanced computational methods such as density functional theory (DFT) have enabled researchers to predict reaction outcomes and optimize synthetic routes with unprecedented accuracy. These tools are particularly valuable in studying complex reaction mechanisms that would be challenging to investigate experimentally. By integrating computational chemistry with traditional experimental approaches, scientists can accelerate the discovery and development process.

In conclusion, methyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate (CAS No. 2229499-89-0) represents a fascinating compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features and potential biological activities make it a promising candidate for further research and development. As scientific understanding continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in the chemical sciences.

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